2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Description
The compound , "2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide," is a complex molecule that appears to be related to a class of compounds with potential biological activities. The related compounds discussed in the provided papers include derivatives of thiadiazole, triazole, and thiazole, which have been synthesized and evaluated for their anticancer and antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the preparation of intermediates such as aryl-2-chloropropanals, which are then reacted with thiourea to obtain amino-substituted benzylthiazoles. These are further acylated and reacted with amino-substituted triazoles to form the final compounds . The synthesis process typically involves the use of catalysts like CuCl2 and bases like K2CO3, and the reactions are carried out in solvents such as ethanol or acetone.
Molecular Structure Analysis
The molecular structure of related compounds features several heterocyclic units, such as thiadiazole, triazole, and thiazole, which are known for their potential biological activities. The spatial arrangement of these units can influence the compound's interactions with biological targets. For instance, in one of the related compounds, the planes of the acetamide and thiadiazole units are twisted, and there is a hypervalent interaction between the thiadiazole sulfur atom and the acetamide oxygen atom .
Chemical Reactions Analysis
The compounds in this class can undergo various chemical reactions, including the formation of hydrogen bonds and other non-covalent interactions, which are crucial for their biological activities. For example, in the crystal structure of a related compound, molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds, which are further connected into layers by C—H⋯O interactions . These interactions can be significant when considering the binding of these compounds to biological targets.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide" are not provided, the properties of related compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubilities in organic solvents. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) suggests that these compounds could have diverse chemical reactivities and the potential to form stable complexes with metal ions or other chemical entities .
Relevant Case Studies
The related compounds have been evaluated for their biological activities. For instance, a series of acetamide derivatives have been tested against 60 cancer cell lines, showing selectivity towards melanoma and breast cancer . Another study reported significant antimicrobial activity against various bacterial strains and Candida species . These case studies highlight the potential therapeutic applications of these compounds and the importance of understanding their chemical properties and interactions with biological systems.
Scientific Research Applications
Chemical Synthesis and Modifications
- The study by Savchenko et al. (2020) describes the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides leading to the synthesis of pyridin-2(1H)-ones, highlighting methods for bromination, nitration, and alkylation of similar compounds. This research demonstrates the potential of complex acetamide derivatives in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and drug design (Savchenko et al., 2020).
Antitumor and Antimicrobial Activities
- Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds structurally related to the query chemical. This work suggests the potential of such compounds in developing new anticancer therapies (Albratty et al., 2017).
- Devi et al. (2022) reported on a series of derivatives with antibacterial and antifungal activities, indicating the broad spectrum of biological activities of compounds with benzothiazole and triazole motifs (Devi et al., 2022).
Antimicrobial Agents
- Baviskar et al. (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives and tested them for antimicrobial activity, showing the importance of such compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Pharmacological Implications
- The research by Stec et al. (2011) on structure-activity relationships of dual inhibitors highlights the utility of complex acetamide derivatives in improving metabolic stability, pointing towards their relevance in pharmaceutical research for developing more stable and efficacious therapeutic agents (Stec et al., 2011).
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS3/c1-17(2)25(3,16-26)28-22(32)15-33-23-30-29-21(31(23)13-18-9-5-4-6-10-18)14-34-24-27-19-11-7-8-12-20(19)35-24/h4-12,17H,13-15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGNBHIGVRAZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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